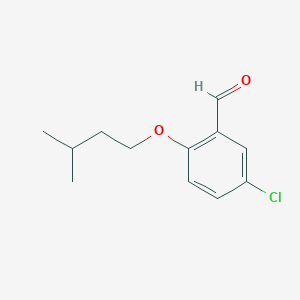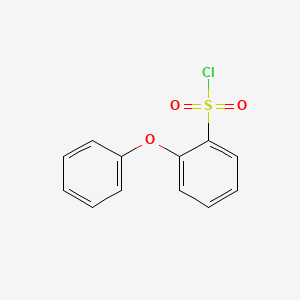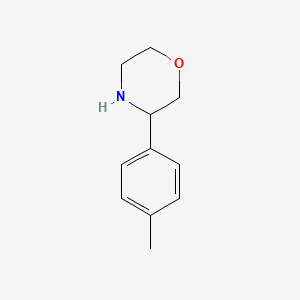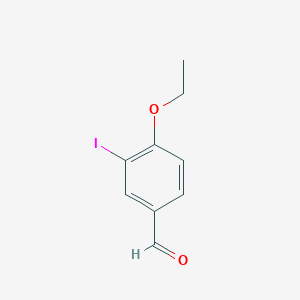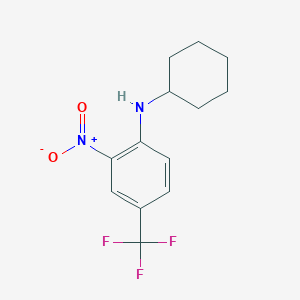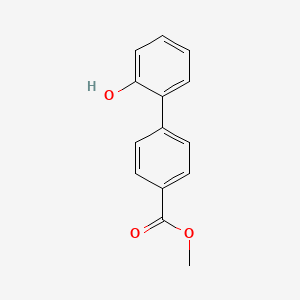
2-(4-Methoxycarbonylphenyl)phenol
Descripción general
Descripción
2-(4-Methoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C14H12O3 . It is a phenolic compound, which are common in foods such as fruits, vegetables, and beverages like tea, coffee, beer, and wine .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxycarbonylphenyl)phenol consists of an aromatic ring (or aryl group) and a functional group (OH or hydroxyl group) . The properties of phenols are chiefly due to the hydroxyl group .Chemical Reactions Analysis
Phenolic compounds like 2-(4-Methoxycarbonylphenyl)phenol are very reactive. They can undergo various transformations, including conjugated addition, C–H functionalization, and cyclization reactions . These reactions enable the broad utilization of phenolic substrates as versatile chemical feedstocks .Physical And Chemical Properties Analysis
Phenols, including 2-(4-Methoxycarbonylphenyl)phenol, are colorless liquids or solids that often turn reddish-brown in the atmosphere due to oxidation . They have a high boiling point due to the presence of intermolecular hydrogen bonding . They are readily soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .Aplicaciones Científicas De Investigación
Pharmaceuticals: Anti-tumor and Anti-inflammatory Properties
2-(4-Methoxycarbonylphenyl)phenol has been identified to have potential biological activities, including anti-tumor and anti-inflammatory effects . This compound could be used as a building block in the synthesis of bioactive natural products that target specific pathways involved in cancer and inflammation.
Material Science: Production of Plastics
Due to its thermal stability and flame resistance properties, this compound is utilized in the production of plastics . It helps in improving the material’s resistance to heat and potential degradation, thereby extending the lifespan of plastic products.
Adhesives and Coatings Industry
In the adhesives and coatings industry, 2-(4-Methoxycarbonylphenyl)phenol is used to enhance the thermal stability and flame retardancy of products . This application is crucial for safety in various consumer products, including household and industrial adhesives.
Antioxidants: Protection Against Oxidative Stress
This compound serves as an antioxidant, which can protect other substances from oxidation by being oxidized themselves . As antioxidants, they are valuable in multiple industries, including food preservation and cosmetics, to prevent the deterioration of products due to exposure to oxygen.
Ultraviolet Absorbers: Sunscreen and Protective Coatings
2-(4-Methoxycarbonylphenyl)phenol can absorb ultraviolet (UV) radiation, making it an essential component in sunscreens and protective coatings . It helps in protecting the skin and materials from harmful UV rays, which can cause damage and degradation.
Flame Retardants: Enhancing Fire Safety
The compound’s application as a flame retardant is significant in enhancing fire safety in various materials . By incorporating it into materials, they become less flammable and more resistant to fire, which is vital for safety in both residential and commercial settings.
Mecanismo De Acción
The mechanism of action of phenolic compounds involves damage to the bacterial membrane, inhibition of virulence factors such as enzymes and toxins, and suppression of bacterial biofilm formation . They also play a role in quorum sensing, a mechanism of bacterial cell-to-cell chemical communication .
Propiedades
IUPAC Name |
methyl 4-(2-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCLBBQKXWPXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404315 | |
| Record name | 2-(4-METHOXYCARBONYLPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxycarbonylphenyl)phenol | |
CAS RN |
40501-40-4 | |
| Record name | 2-(4-METHOXYCARBONYLPHENYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



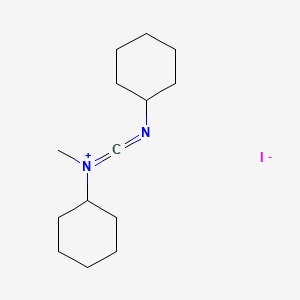
![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)



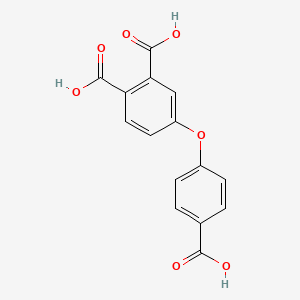
![N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B1598648.png)

